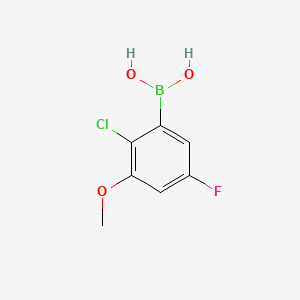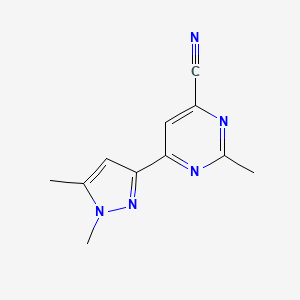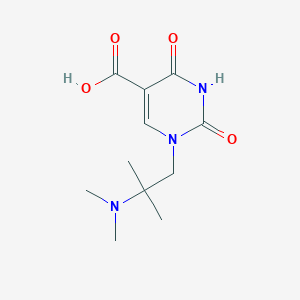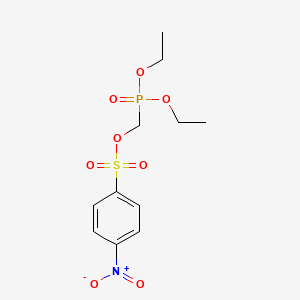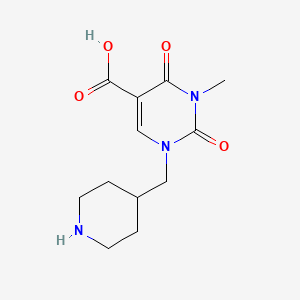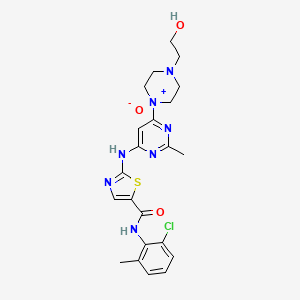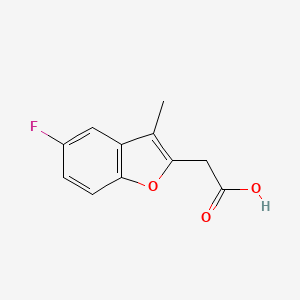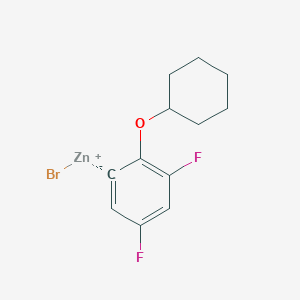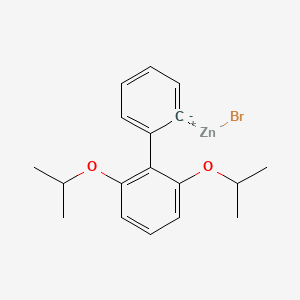
2',6'-Diisopropoxy-2-biphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Diisopropoxy-2-biphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner in the formation of carbon-carbon bonds. The presence of the zinc atom in the molecule enhances its reactivity and selectivity, making it a useful reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Diisopropoxy-2-biphenylzinc bromide typically involves the reaction of 2’,6’-Diisopropoxy-2-biphenyl with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2’,6’-Diisopropoxy-2-biphenyl+ZnBr2→2’,6’-Diisopropoxy-2-biphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2’,6’-Diisopropoxy-2-biphenylzinc bromide involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The reaction mixture is typically stirred at controlled temperatures to ensure complete conversion of the starting materials. After the reaction is complete, the product is purified through distillation or crystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-Diisopropoxy-2-biphenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives.
Reduction: It can be reduced to form simpler biphenyl compounds.
Substitution: The zinc atom can be substituted with other nucleophiles, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
2’,6’-Diisopropoxy-2-biphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is employed in the modification of biomolecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2’,6’-Diisopropoxy-2-biphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic addition and substitution reactions. The zinc atom plays a crucial role in stabilizing the intermediate and enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Triisopropylphenylmagnesium bromide
- 2,6-Difluorophenylzinc bromide
- 4-Fluorophenylzinc bromide
Comparison
2’,6’-Diisopropoxy-2-biphenylzinc bromide is unique due to the presence of the diisopropoxy groups, which enhance its solubility and reactivity compared to other similar compounds. The compound’s ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C18H21BrO2Zn |
|---|---|
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
bromozinc(1+);2-phenyl-1,3-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C18H21O2.BrH.Zn/c1-13(2)19-16-11-8-12-17(20-14(3)4)18(16)15-9-6-5-7-10-15;;/h5-9,11-14H,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZAOCOQVUZNYRLD-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=[C-]2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



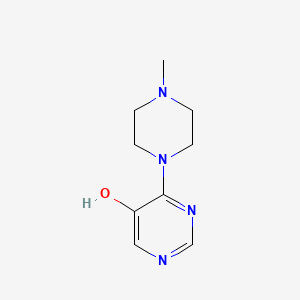
![2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14881995.png)

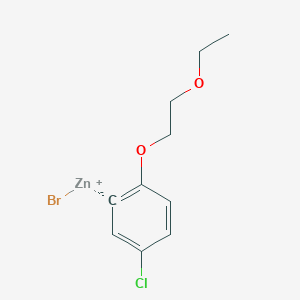
![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)
